H-D-Ala-D-leu-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

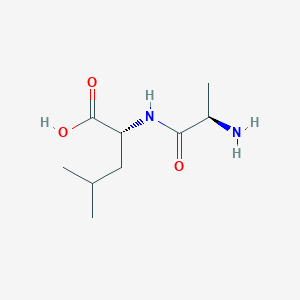

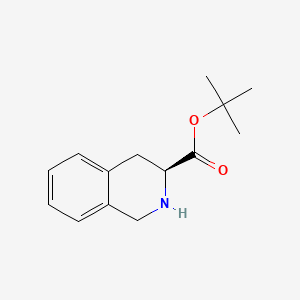

H-D-Ala-D-leu-OH is a dipeptide composed of two amino acids, D-alanine and D-leucine. This dipeptide is of interest due to its potential role in biological processes and its relevance in the study of peptide folding and stability. The research on similar dipeptides, such as L-leucyl-L-alanine, has shown that these small peptide chains can form complex structures and participate in molecular recognition processes .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of H-D-Ala-D-leu-OH, they do provide insights into the behavior of similar dipeptides. For instance, the study of L-leucyl-L-alanine has shown that it can form inclusion crystals with various sulfoxides, suggesting that the synthesis of dipeptides can be influenced by their ability to interact with other molecules through non-covalent interactions such as hydrogen bonding .

Molecular Structure Analysis

The molecular structure of dipeptides like H-D-Ala-D-leu-OH is crucial for their function and recognition properties. In the case of L-leucyl-L-alanine, single-crystal X-ray analyses revealed that the dipeptide molecules self-assemble into layer structures, creating cavities that can include other molecules . This indicates that the molecular structure of H-D-Ala-D-leu-OH could also exhibit a specific arrangement that allows for molecular recognition and interaction.

Chemical Reactions Analysis

The reactivity of amino acid residues, as seen in the study of Gly and Ala residues, can be affected by their conformation. The research shows that the hydrogen abstraction reaction by the hydroxyl radical (•OH) can lead to a dramatic change in conformation, which is essential for understanding the chemical reactivity of dipeptides like H-D-Ala-D-leu-OH . The study suggests that the side chain of Ala can influence the reactivity of the amino acid, which could be extrapolated to the behavior of H-D-Ala-D-leu-OH in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of dipeptides are influenced by their molecular structure and the interactions they can form. For example, the inclusion properties of L-leucyl-L-alanine with alkyl methyl sulfoxides demonstrate the importance of non-covalent interactions in determining the physical properties of these molecules . The chemical properties, such as reactivity, can be influenced by the conformation of the amino acid residues, as shown in the study of Gly and Ala residues' reaction with the hydroxyl radical .

科学的研究の応用

1. Peptide Unfolding and Disease Research

H-D-Ala-D-leu-OH and similar compounds are studied for their role in peptide unfolding, a process relevant to diseases like Alzheimer's. The hydroxyl radical (•OH) can initiate the unfolding of amino acid residues such as Gly and Ala. This process is significant in understanding peptide misfolding diseases involving amyloidogenic peptides (M. Owen et al., 2012).

2. Peptide Synthesis and Analysis

H-D-Ala-D-leu-OH is relevant in the study of peptide synthesis. For example, research has explored methods for preparing protected peptide thiol acids and their coupling to polymer-bound amino acids, which is crucial for synthesizing specific peptide sequences (D. Yamashiro & J. Blake, 2009). Another study focused on the synthesis of tripeptides like H-Gly-DL-Ala-L-Leu-OH, and the separation of diastereomers, which is vital for ensuring the purity and effectiveness of synthesized peptides (N. Izumiya et al., 1971).

3. Protein Reactivity Research

Studies on amino acids like Leu, which is structurally similar to H-D-Ala-D-leu-OH, help in understanding protein reactivity. One such study analyzed the reactivity of protein C-H bonds to hydroxyl radical abstraction, providing insights into protein behavior and interactions (S. Scheiner & T. Kar, 2010).

4. Pharmaceutical Research

In pharmaceutical research, compounds like H-D-Ala-D-leu-OH are examined for their stability and reactivity in various biological media. This research is crucial for the development of drugs, particularly those involving peptide-based compounds (B. Liederer & R. Borchardt, 2005).

Safety And Hazards

For safety, avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or inhalation, seek immediate medical attention .

将来の方向性

特性

IUPAC Name |

(2R)-2-[[(2R)-2-aminopropanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDIKFPRVLJLMER-RNFRBKRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426310 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-D-Ala-D-leu-OH | |

CAS RN |

67392-69-2 |

Source

|

| Record name | H-D-ALA-D-LEU-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[C][1,2,5]Oxadiazole-5-Boronic Acid](/img/structure/B1277327.png)

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)

![[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]acetonitrile](/img/structure/B1277359.png)

![Hexanoic acid, 6-[[6-[(6-amino-1-oxohexyl)amino]-1-oxohexyl]amino]-](/img/structure/B1277369.png)